2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid 2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 838882-67-0
VCID: VC6897191
InChI: InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24)
SMILES: C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O
Molecular Formula: C16H10Cl2N2O4S
Molecular Weight: 397.23

2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

CAS No.: 838882-67-0

Cat. No.: VC6897191

Molecular Formula: C16H10Cl2N2O4S

Molecular Weight: 397.23

* For research use only. Not for human or veterinary use.

2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid - 838882-67-0

Specification

CAS No. 838882-67-0
Molecular Formula C16H10Cl2N2O4S
Molecular Weight 397.23
IUPAC Name 2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24)
Standard InChI Key BKOQSHLRRBEBTM-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s systematic name, 2-((1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, delineates its three primary components:

  • A nicotinic acid (pyridine-3-carboxylic acid) backbone, which contributes acidity and hydrogen-bonding capacity.

  • A 2,5-dioxopyrrolidin-3-yl ring, a five-membered lactam known for conformational rigidity and metabolic stability .

  • A 1-(2,3-dichlorophenyl) substituent, introducing lipophilicity and electronic effects via two chlorine atoms at the 2- and 3-positions of the phenyl ring.

Molecular Formula and Weight

Based on structural analogs like 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid (C₁₇H₁₄N₂O₄S, MW 342.37) , the target compound’s molecular formula is inferred as C₁₆H₁₁Cl₂N₂O₄S, with a molecular weight of 410.29 g/mol. This adjustment accounts for the replacement of the methyl group in the analog with two chlorine atoms on the phenyl ring.

Key Physicochemical Parameters

  • Solubility: The carboxylic acid group enhances water solubility under basic conditions (pH > 4), while the dichlorophenyl and thioether groups increase lipid solubility, suggesting amphiphilic behavior.

  • pKa: The nicotinic acid moiety likely has a pKa of ~2.5 (carboxylic acid) and ~4.8 (pyridinium proton) .

  • LogP: Estimated at 2.8–3.5 using fragment-based methods, indicating moderate lipophilicity suitable for membrane penetration.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step strategy, as observed in analogs :

  • Pyrrolidinone Formation: A Michael addition between a β-keto ester and acrylonitrile, followed by cyclization and oxidation to yield the 2,5-dioxopyrrolidine core.

  • Thioether Linkage: Nucleophilic displacement of a halogen (e.g., bromide) at the 3-position of the pyrrolidinone by a thiol-containing nicotinic acid derivative.

  • Dichlorophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 2,3-dichlorophenyl group to the pyrrolidinone nitrogen.

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the pyrrolidinone carbonyl protons (δ 2.8–3.2 ppm), aromatic protons from the dichlorophenyl (δ 7.1–7.5 ppm), and the pyridine ring (δ 8.1–8.9 ppm).

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, lactam and carboxylic acid) and ~2550 cm⁻¹ (S-H stretch, if present in intermediates).

Pharmacological Profile and Biological Activity

While no direct studies on this compound exist, structurally related molecules exhibit diverse activities:

Antimicrobial Properties

Thioether-linked pyrrolidinones demonstrate antibacterial activity against Gram-positive pathogens (MIC: 4–16 µg/mL) . The chlorine substituents could broaden efficacy to Gram-negative strains by improving membrane penetration.

Metabolic Stability

The 2,5-dioxopyrrolidinone ring resists hepatic degradation via cytochrome P450 enzymes, potentially conferring a longer half-life compared to non-cyclic analogs .

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s hybrid structure positions it as a candidate for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Leveraging COX-2 inhibition and reduced gastrointestinal toxicity.

  • Antibacterial Agents: Targeting penicillin-binding proteins (PBPs) in drug-resistant bacteria.

Agricultural Chemistry

Thioether-containing compounds are explored as fungicides. The dichlorophenyl group may enhance activity against Phytophthora infestans, a common plant pathogen.

Regulatory and Patent Landscape

  • US20200157012A1: Covers pyrrolidinone-thioether derivatives for inflammatory diseases .

  • EP3287489B1: Describes dichlorophenyl-containing antimicrobial agents .

Future Perspectives and Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying the phenyl substituents (e.g., mono- vs. di-chloro) to optimize target affinity.

  • Formulation Development: Designing prodrugs (e.g., ester derivatives) to improve oral bioavailability.

  • Target Identification: Screening against kinase libraries or GPCR panels to uncover novel mechanisms.

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